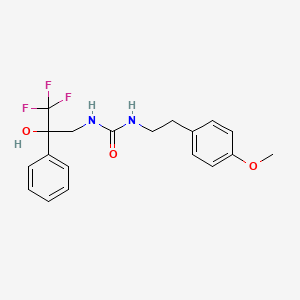
1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways of immune cells such as B cells and macrophages. By inhibiting BTK, 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea blocks the activation and proliferation of these immune cells, leading to reduced inflammation and suppression of autoimmune responses. In cancer cells, 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea inhibits the BTK-mediated signaling pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea has demonstrated dose-dependent inhibition of BTK activity, leading to suppression of immune cell activity and reduced tumor growth. 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea has several advantages for use in lab experiments, including its high potency and selectivity for BTK inhibition, favorable pharmacokinetic profile, and lack of significant toxicity. However, 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea has some limitations, including its limited solubility in water and its potential for off-target effects on other kinases.
Orientations Futures
There are several potential future directions for research on 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea. One area of interest is the development of 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea as a therapeutic agent for autoimmune diseases and inflammatory disorders, where its selective inhibition of BTK may provide a more targeted and effective treatment approach. Another area of interest is the combination of 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea with other drugs or therapies, such as immune checkpoint inhibitors or chemotherapy, to enhance its efficacy in cancer treatment. Finally, further research is needed to fully understand the mechanism of action and potential off-target effects of 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea, as well as its potential for clinical use in humans.
Méthodes De Synthèse
The synthesis of 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea involves a series of chemical reactions, starting with the reaction of 4-methoxyphenethylamine with 3,3,3-trifluoro-2-hydroxy-2-phenylpropanoic acid to form an amide intermediate. This intermediate is then reacted with phosgene to form the corresponding isocyanate, which is finally reacted with 1,3-diaminopropane to yield 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea.
Applications De Recherche Scientifique
1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, 1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea has shown promising results in inhibiting the growth and proliferation of cancer cells, suppressing the activity of immune cells involved in autoimmune diseases, and reducing inflammation in animal models of inflammatory disorders.
Propriétés
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O3/c1-27-16-9-7-14(8-10-16)11-12-23-17(25)24-13-18(26,19(20,21)22)15-5-3-2-4-6-15/h2-10,26H,11-13H2,1H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLLYVZESXCPOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenethyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methylthieno[3,2-b]pyridin-6-ol](/img/structure/B2444052.png)
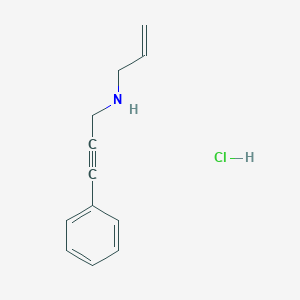
![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2444054.png)
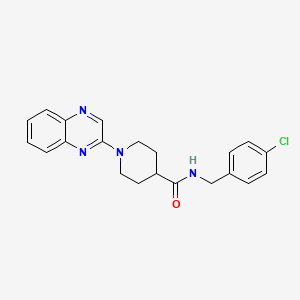
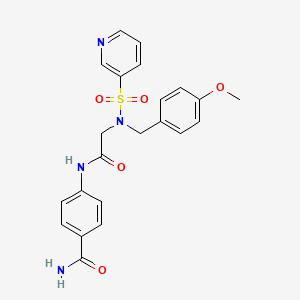


![N-[2-(4-Methyl-1,4-diazepan-1-yl)cyclopentyl]prop-2-enamide](/img/structure/B2444062.png)
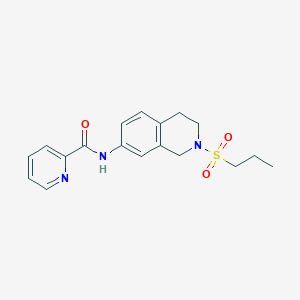
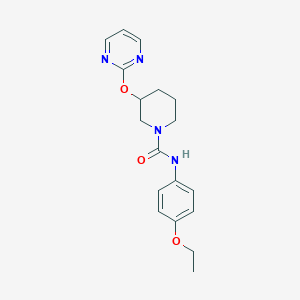
![1-(2-Fluorophenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2444067.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2444069.png)
![8-Benzoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2444072.png)
![2-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-yl}carbonyl)isoindoline](/img/structure/B2444074.png)